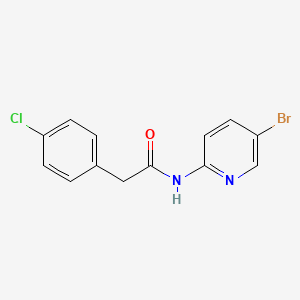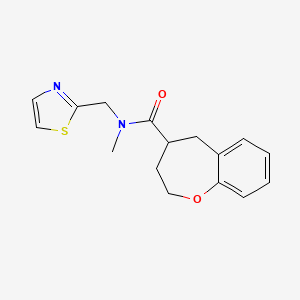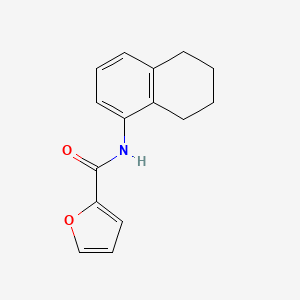
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPCA is a small molecule inhibitor that has been found to be effective in targeting certain enzymes that are involved in various biochemical processes in the human body.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide works by inhibiting the activity of certain enzymes that are involved in various biochemical processes in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be an effective inhibitor of HDAC6, which is involved in the regulation of gene expression. By inhibiting HDAC6, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can alter the expression of certain genes that are involved in various diseases such as cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to reduce inflammation in animal models of inflammation. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages as a research tool. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be effective in inhibiting the activity of certain enzymes that are involved in various diseases. However, there are also some limitations to using N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of HDAC6 and COX-2. Another area of research is the investigation of the potential therapeutic properties of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in other diseases such as cardiovascular disease and diabetes. In addition, the development of more effective delivery systems for N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide could improve its bioavailability and effectiveness in vivo. Overall, the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 5-bromo-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the activity of certain enzymes such as HDAC6, which is involved in the regulation of gene expression and has been implicated in various diseases. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICFGVFRTZCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
